molecular formula C11H11FN2S B3388367 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 871689-47-3

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B3388367
CAS No.: 871689-47-3
M. Wt: 222.28 g/mol
InChI Key: VUPHZCXRUWCAMD-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine is a compound that features a thiazole ring substituted with a 4-fluorophenyl group and an ethanamine chain. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities. The presence of the fluorophenyl group enhances the compound’s potential for various applications in medicinal chemistry and other fields.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine has a wide range of scientific research applications, including:

Safety and Hazards

The specific safety and hazards associated with this compound are not explicitly mentioned in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities and potential applications. Thiazole derivatives have been studied for their wide range of biological activities, and this compound, with its unique structure, could offer new possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the hydrazinolysis of a phthalimide derivative can lead to the deprotected parent compound, which is then further modified through methylation, dimethylation, acylation, and carbamoylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group contribute to its binding affinity and selectivity for certain biological targets. The compound may act by inhibiting enzymes, modulating receptors, or interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with various substituents, such as:

  • 2-(4-Chlorophenyl)thiazole
  • 2-(4-Methylphenyl)thiazole
  • 2-(4-Bromophenyl)thiazole

Uniqueness

The uniqueness of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPHZCXRUWCAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278518
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871689-47-3
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871689-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-thiazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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